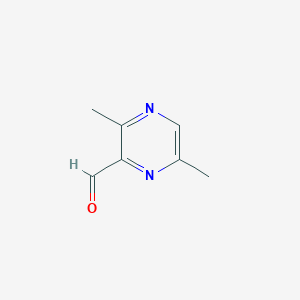

3,6-Dimethylpyrazine-2-carbaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H8N2O |

|---|---|

Molekulargewicht |

136.15 g/mol |

IUPAC-Name |

3,6-dimethylpyrazine-2-carbaldehyde |

InChI |

InChI=1S/C7H8N2O/c1-5-3-8-6(2)7(4-10)9-5/h3-4H,1-2H3 |

InChI-Schlüssel |

IUAQPPJWKCPEOT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=N1)C=O)C |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of Pyrazine Carbaldehydes

Synthetic Approaches to Pyrazine (B50134) Carbaldehydes

The construction of the pyrazine carbaldehyde scaffold can be achieved through various synthetic routes, often requiring careful control of regioselectivity.

The pyrazine ring is a relatively electron-deficient system, which influences the strategies for its functionalization. rsc.org The introduction of substituents at specific positions—a process known as regioselective functionalization—is a significant challenge in pyrazine chemistry. rsc.org Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds on the pyrazine nucleus. rsc.org

For instance, the Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is an effective method. rsc.org A regioselective synthesis of trialkylpyrazines has been reported using this method, where pyrazine triflates react with alkylzinc halides. rsc.org This approach could be adapted to introduce a functional group at a specific position on the pyrazine ring, which can then be converted into a carbaldehyde. The stability of metallated pyrazine species allows halogenated pyrazines to be used as nucleophilic partners in these couplings. rsc.org

The synthesis of pyrazine derivatives often begins with the construction of the core heterocyclic ring. nih.govresearchgate.net A common and industrially applied method is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov For 3,6-dimethylpyrazine-2-carbaldehyde, a plausible initial step would be the synthesis of 2,5-dimethylpyrazine (B89654). This can be achieved through the dehydrogenative self-coupling of 2-amino alcohols, a process catalyzed by earth-abundant metals like manganese, which is considered atom-economical and environmentally benign. nih.gov

Once the substituted pyrazine core is formed, the carbaldehyde group must be introduced. One established method for converting pyrazine carboxylic acid esters to the corresponding aldehydes is through controlled reduction. This transformation typically employs diisobutylaluminum hydride (DIBAL-H) at low temperatures to selectively reduce the ester to an aldehyde while preventing further reduction to the alcohol.

Another approach involves the direct formylation of the pyrazine ring, although this can be challenging due to the ring's electron-deficient nature. Alternatively, a precursor functional group can be introduced and subsequently converted to the aldehyde.

Derivatization Reactions of the Pyrazine Core and Aldehyde Moiety of this compound

The aldehyde functional group and the pyrazine ring of this compound are both sites for further chemical transformations, allowing for the synthesis of a variety of derivatives.

The aldehyde group of pyrazine carbaldehydes is readily oxidized to form the corresponding pyrazine carboxylic acid. This transformation is a fundamental reaction in organic synthesis. For example, pyrazin-2-ylmethanol can be oxidized to pyrazine-2-carbaldehyde, which can then undergo further oxidation to yield pyrazine-2-carboxylic acid.

The oxidation of this compound yields 3,6-dimethylpyrazine-2-carboxylic acid. This derivative is a stable, solid compound under standard conditions. sigmaaldrich.com Its identity and purity are typically confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). bldpharm.com

Table 1: Properties of 3,6-Dimethylpyrazine-2-carboxylic Acid

| Property | Value |

|---|---|

| IUPAC Name | 3,6-dimethyl-2-pyrazinecarboxylic acid |

| CAS Number | 2435-46-3 |

| Linear Formula | C₇H₈N₂O₂ |

| InChI Key | BKKOBNUFBYAVQN-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 97% |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

The aldehyde group of this compound can be reduced to a primary alcohol, yielding the corresponding pyrazinemethanol. A common method for this transformation is the use of reducing agents like sodium borohydride (B1222165). For instance, mixed anhydrides formed from pyrazine carboxylic acids can be reduced with sodium borohydride to produce the corresponding pyrazinylmethanol. This reaction provides a direct pathway from carboxylic acid derivatives (which can be formed from the aldehyde) to the alcohol.

Reduction Reactions to Pyrazinemethanols

Formation of 3,6-Dimethyl-2-pyrazinemethanol

The transformation of this compound to 3,6-Dimethyl-2-pyrazinemethanol is a fundamental reduction reaction. This process involves the conversion of the aldehyde functional group into a primary alcohol. While specific literature detailing this exact transformation is not abundant, the principles of aldehyde reduction are well-established in organic chemistry.

Standard reducing agents are employed for this purpose. The choice of reagent can influence the selectivity and reaction conditions.

| Reducing Agent | Description |

| Sodium borohydride (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents like ethanol (B145695) or methanol. It is effective for reducing aldehydes and ketones. |

| Lithium aluminum hydride (LiAlH₄) | A powerful and less selective reducing agent, capable of reducing a wider range of functional groups. It requires anhydrous conditions and is typically used in ethers like diethyl ether or tetrahydrofuran. |

| Catalytic Hydrogenation | This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). It is an effective method for the reduction of aldehydes. |

The reaction mechanism for the reduction using a hydride reagent like sodium borohydride involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon of the this compound. This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield 3,6-Dimethyl-2-pyrazinemethanol.

Nucleophilic Addition and Condensation Reactions at the Carbaldehyde Group

The carbaldehyde group in this compound is a key site for a variety of nucleophilic addition and condensation reactions. slideshare.netyoutube.com These reactions are fundamental to the construction of more complex molecular architectures based on the pyrazine scaffold.

Nucleophilic Addition: A range of nucleophiles can attack the electrophilic carbonyl carbon. For instance, Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the aldehyde to form secondary alcohols after an aqueous workup. The reaction with hydrogen cyanide (HCN) yields a cyanohydrin, a versatile intermediate in organic synthesis.

Condensation Reactions: These reactions involve a nucleophilic addition followed by a dehydration step. A prominent example is the reaction with primary amines to form imines (Schiff bases). youtube.com Another important condensation reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene, allowing for the extension of the carbon chain. Aldol condensation can also occur if an enolizable carbonyl compound is present, leading to the formation of α,β-unsaturated carbonyl compounds. For example, the condensation of 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbaldehyde with aliphatic primary amines results in the formation of 2,6,9-triazabicyclo[3.3.1]nonane derivatives. rsc.org

Conjugation Chemistry for Pyrazine Derivatives (e.g., Glucuronidation, Sulfation)

In biological systems, pyrazine derivatives can undergo metabolic transformations, including conjugation reactions, to facilitate their excretion. nih.gov Glucuronidation and sulfation are two major phase II metabolic pathways.

Glucuronidation: This process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate, catalyzed by UDP-glucuronosyltransferases (UGTs). washington.edu For pyrazine derivatives, N-glucuronidation can occur at the nitrogen atoms of the pyrazine ring. researchgate.netnih.gov Steric hindrance can be a major determinant of N-selectivity in such reactions. washington.edu While direct studies on this compound are limited, it is plausible that its metabolites, such as the corresponding alcohol or carboxylic acid, could undergo O-glucuronidation.

Sulfation: This pathway involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, catalyzed by sulfotransferases (SULTs). Phenolic and alcoholic functional groups are common sites for sulfation. nih.govchemrxiv.org Therefore, the metabolite 3,6-Dimethyl-2-pyrazinemethanol could potentially be a substrate for sulfation. Chemical sulfation of small molecules can be achieved using reagents like sulfur trioxide amine/amide complexes. nih.govchemrxiv.org

N-Oxidation of Pyrazine Moieties

The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of N-oxides. rsc.orgacs.org This transformation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or hydrogen peroxide. The oxidation of pyrazines can lead to mono-N-oxides or di-N-oxides, depending on the reaction conditions and the nature of the substituents on the pyrazine ring. For instance, the oxidation of 2,5-dimethylpyrazine can yield the corresponding N-oxide. acs.org The N-oxidation of pyrazines can alter their electronic properties and reactivity, providing a pathway to further functionalization. rsc.org

Catalytic Strategies in Pyrazine Synthesis and Functionalization

Catalysis plays a crucial role in both the synthesis of the pyrazine ring and its subsequent derivatization.

Homogeneous and Heterogeneous Catalysis in Pyrazine Ring Formation

The synthesis of pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. tandfonline.com Catalysis can significantly enhance the efficiency and selectivity of these reactions.

Homogeneous Catalysis: Transition metal complexes are effective homogeneous catalysts for pyrazine synthesis. For example, manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. nih.govacs.org Rhodium-catalyzed reactions of pyridotriazoles with amides and amines provide an efficient route to picolylamine derivatives, which can be further cyclized to form imidazopyridines. nih.gov

Heterogeneous Catalysis: Solid-supported catalysts are widely used in industrial processes for pyrazine synthesis. nih.govacs.org These catalysts offer advantages in terms of separation and reusability. Common heterogeneous catalysts include metal oxides like alumina (B75360), as well as supported metal catalysts such as copper-chromium. tandfonline.com For instance, the reaction of diamines with diols in the vapor phase over granular alumina is a known method for pyrazine synthesis. tandfonline.com

Metal-Ligand Cooperation in Pyrazine Derivatization Reactions

Metal-ligand cooperation (MLC) is an advanced catalytic concept where both the metal center and the ligand are actively involved in bond activation and formation. nih.gov This strategy has been applied to the derivatization of N-heterocycles. In the context of pyrazines, MLC can facilitate reactions such as C-H activation and functionalization. For example, PNP pincer complexes of zinc have demonstrated the ability to activate N-H and H-H bonds via aromatization/dearomatization MLC, enabling the catalytic hydrogenation of imines and ketones. nih.gov The coordination of pyrazine derivatives to metal centers, such as ruthenium, can activate the ligand for further reactions or impart specific biological activities to the resulting complex. scispace.com The bidentate coordination of pyrazine derivatives to metal ions like copper(II) and silver(I) has been observed, influencing the antimicrobial potential of the resulting complexes. rsc.org

Biosynthetic Pathways and Biotransformation Studies of Pyrazine Compounds

Microbial Biosynthesis of Alkylpyrazines

Alkylpyrazines are significant heterocyclic aromatic compounds that contribute to the flavor and aroma of many fermented foods. nih.gov The biosynthesis of these molecules by microorganisms is a complex process involving specific precursors and enzymatic reactions. mdpi.com Various bacterial species, including Bacillus subtilis, Corynebacterium glutamicum, and Paenibacillus aceti, are known producers of a range of alkylpyrazines. mdpi.comasm.orgd-nb.inforesearchgate.net

The microbial synthesis of alkylpyrazines relies on the availability of key precursor molecules derived from primary metabolism. L-threonine and D-glucose are fundamental starting materials for the formation of many pyrazine (B50134) compounds. nih.govresearchgate.net

From these initial substrates, several key metabolic intermediates are generated. Aminoacetone, which is derived from the metabolism of L-threonine, is a crucial intermediate for the synthesis of pyrazines like 2,5-dimethylpyrazine (B89654). asm.orgnih.gov The pathway involves the enzymatic conversion of L-threonine to L-2-amino-acetoacetate, which is an unstable compound that spontaneously decarboxylates to form aminoacetone. nih.govnih.gov

In the synthesis of other pyrazines, such as 2-ethyl-3,5-dimethylpyrazine, both L-threonine and D-glucose are required. researchgate.net These substrates lead to the formation of intermediates like aminoacetone and 2,3-pentanedione, which then condense to form the final pyrazine product. researchgate.net Similarly, acetoin, derived from glucose metabolism, is a known precursor for tetramethylpyrazine. nih.govnih.gov

Table 1: Key Precursors and Intermediates in Microbial Pyrazine Biosynthesis

| Precursor(s) | Key Intermediate(s) | Resulting Pyrazine(s) |

|---|---|---|

| L-Threonine | Aminoacetone | 2,5-Dimethylpyrazine asm.orgnih.gov |

| D-Glucose | Acetoin | 2,3,5,6-Tetramethylpyrazine (B1682967) nih.govnih.gov |

| L-Threonine, D-Glucose | Aminoacetone, 2,3-Pentanedione | 2-Ethyl-3,5-dimethylpyrazine researchgate.net |

The biosynthesis of alkylpyrazines is governed by specific enzymatic activities. A key enzyme in the pathway starting from L-threonine is L-threonine-3-dehydrogenase (TDH) . nih.govnih.gov This enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, the direct precursor to aminoacetone. nih.govresearchgate.net The activity of TDH is therefore a critical control point in the production of pyrazines derived from threonine. asm.org

Table 2: Enzymes Involved in Pyrazine Biosynthesis

| Enzyme | Role in Pathway | Impact on Pyrazine Production |

|---|---|---|

| L-Threonine-3-dehydrogenase (TDH) | Catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. nih.govnih.gov | Essential for the formation of aminoacetone from L-threonine. asm.org |

Genetic engineering offers powerful tools to enhance the production of specific alkylpyrazines in microorganisms. mdpi.com By manipulating the expression of key genes, metabolic pathways can be redirected towards the desired products. youtube.com

One successful strategy involves the inactivation of genes that encode for enzymes in competing pathways. For instance, the inactivation of the KBL gene in Bacillus subtilis has been shown to significantly improve the production of 2,5-dimethylpyrazine by increasing the flux of L-2-amino-acetoacetate towards aminoacetone formation. nih.govnih.gov

Another approach is the overexpression of genes that catalyze rate-limiting steps in the biosynthetic pathway. Overproducing the TDH enzyme in B. subtilis can enhance the conversion of L-threonine and boost the yield of derived pyrazines. nih.gov These genetic modifications, often combined with the optimization of culture conditions such as precursor feeding, are crucial for developing efficient microbial cell factories for pyrazine production. nih.govnih.gov The use of techniques like CRISPR-Cas9 has further revolutionized the ability to precisely edit microbial genomes for enhanced production of valuable compounds. youtube.com

Mammalian Biotransformation and Metabolite Profiling of Pyrazine Derivatives

When pyrazine derivatives are introduced into a mammalian system, they undergo a series of metabolic transformations, primarily in the liver, aimed at increasing their water solubility to facilitate excretion. nih.gov This process is generally divided into Phase I and Phase II reactions.

Phase I metabolism involves the introduction or unmasking of polar functional groups through oxidation, reduction, or hydrolysis. researchgate.netyoutube.com For alkylpyrazine compounds, the primary Phase I metabolic pathways are expected to be alkyl group oxidation and aromatic ring hydroxylation. nih.gov

Alkyl Group Oxidation: The alkyl side chains of pyrazine molecules are susceptible to oxidation catalyzed by cytochrome P450 monooxygenases. nih.gov This can involve the hydroxylation of a carbon atom on the alkyl group, forming an alcohol. This alcohol can then be further oxidized to an aldehyde and subsequently to a carboxylic acid. nih.gov For a compound like 3,6-dimethylpyrazine-2-carbaldehyde, the existing methyl groups could be hydroxylated.

Ring Hydroxylation: The pyrazine ring itself can undergo hydroxylation, where a hydroxyl group is added directly to one of the carbon atoms of the aromatic ring. This reaction is also typically catalyzed by cytochrome P450 enzymes. nih.gov This creates a phenolic metabolite, which significantly increases the polarity of the molecule.

The metabolites generated during Phase I, which now possess polar functional groups like hydroxyl or carboxyl groups, can undergo Phase II conjugation reactions. slideshare.net These reactions involve the attachment of endogenous, highly polar molecules, which further increases water solubility and prepares the compound for elimination from the body. nih.govuomus.edu.iq

Glucuronide Formation: Glucuronidation is a major Phase II pathway where glucuronic acid is transferred from the coenzyme UDP-glucuronic acid (UDPGA) to the xenobiotic metabolite. uomus.edu.iq This reaction is catalyzed by UDP-glucuronyltransferases. Hydroxylated pyrazine metabolites can form O-glucuronides, which are highly water-soluble and readily excreted in urine or bile. researchgate.netarkat-usa.org

Sulfate (B86663) Formation: Sulfation is another important conjugation reaction where a sulfonate group is transferred from the coenzyme 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the metabolite. uomus.edu.iq This process is catalyzed by sulfotransferases. The resulting sulfate conjugates are also very polar and easily eliminated from the body. nih.govresearchgate.net

Quantitative Analysis of Pyrazine Metabolites in Biological Matrices

The quantitative analysis of pyrazine metabolites within biological matrices is a critical aspect of understanding their formation, biotransformation, and physiological significance. These analyses are frequently complex due to the volatility of many pyrazines and the intricate nature of the matrices themselves, which include fermentation broths, food products, and physiological fluids like urine. Methodologies must be both sensitive and specific to accurately measure the concentrations of these compounds, which often exist at trace levels.

Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), are the predominant techniques for the quantitative analysis of pyrazines. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is well-suited for volatile pyrazines and is often combined with sample preparation techniques like headspace solid-phase microextraction (HS-SPME) to isolate and concentrate the analytes from the sample matrix. nih.govgoogle.com This approach enhances sensitivity and provides reliable quantification. nih.govdntb.gov.ua For less volatile or thermally unstable pyrazine metabolites, such as carboxylic acids, ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) is the method of choice, offering excellent separation and detection capabilities. nih.govnih.gov

Method validation is crucial to ensure the accuracy and reliability of quantitative data. This involves establishing key parameters such as linearity (calibration curves), limits of detection (LOD), limits of quantitation (LOQ), recovery, and precision (reproducibility and repeatability). researchgate.netnih.govnih.gov For instance, in the analysis of pyrazines in soy sauce aroma type Baijiu, a UPLC-MS/MS method demonstrated good linearity with determination coefficients (R²) of ≥ 0.99 and recoveries ranging from 84.36% to 103.92%. nih.gov Similarly, the analysis of pyrazines in hydrophilic model systems requires the construction of daily calibration curves to account for variations in instrument response. researchgate.net

A significant challenge in analyzing samples from biological sources is the "matrix effect," where other components in the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.gov Stable isotope dilution analysis (SIDA) is a powerful strategy to overcome these effects. nih.gov This technique involves adding a known amount of a stable isotope-labeled version of the analyte to the sample as an internal standard. Because the isotope-labeled standard behaves nearly identically to the native analyte during sample preparation and analysis, it effectively corrects for matrix effects and variations in instrument response. nih.gov

Research Findings in Microbial and Food Matrices

Quantitative studies have been conducted on various biological systems where pyrazines are produced. In the context of microbial biosynthesis, researchers have measured the production of alkylpyrazines by different bacterial strains. For example, Bacillus subtilis strains isolated from fermented soybeans (natto) were analyzed for their ability to produce a range of pyrazines. nih.gov The quantitative analysis was performed using headspace gas chromatography-mass spectrometry (HS-GC-MS). nih.gov The results revealed varying concentrations of several key pyrazines, demonstrating the biosynthetic potential of these microorganisms. nih.gov

Table 1: Concentration of Pyrazines Produced by Selected Bacillus subtilis Strains

Quantitative analysis of pyrazines in the post-culture media of B. subtilis strains isolated from fermented soybeans, determined by HS-GC-MS. Concentrations are presented as mean values. nih.gov

| Pyrazine Compound | B. subtilis KBE 11 (mg/L) | B. subtilis KBE 31 (mg/L) | B. subtilis KBE 37 (mg/L) |

|---|---|---|---|

| 2,5-Dimethylpyrazine | 14.8 | 12.2 | 12.6 |

| 2,3,5-Trimethylpyrazine (B81540) | 2.2 | 1.8 | 2.1 |

| 2,3,5,6-Tetramethylpyrazine | 16.8 | 14.9 | 15.2 |

Table 2: Quantitative Analysis of Major Pyrazines in Soy Sauce Aroma Type Baijiu (SSAB)

Concentration ranges of key pyrazines found in various SSAB samples, determined by UPLC-MS/MS. nih.gov

| Pyrazine Compound | Concentration Range (μg/L) |

|---|---|

| 2,3,5,6-Tetramethylpyrazine | 475–1862 |

| 2,6-Dimethylpyrazine (B92225) | 460–1590 |

| 2,3,5-Trimethylpyrazine | 317–1755 |

| 2-Ethyl-3,5-dimethylpyrazine | 21.8–101 |

| 5-Ethyl-2,3-dimethylpyrazine | 0.8–12.5 |

| 2-Isobutyl-3-methylpyrazine | 1.0–5.9 |

| 2,3-Diethyl-5-methylpyrazine | 1.1–15.5 |

Research Findings in Human Biotransformation

Understanding the fate of dietary pyrazines in the human body requires the quantitative analysis of their metabolites in biological fluids. A key study investigated the metabolites of 2,3,5-trimethylpyrazine, a compound abundant in roasted coffee, in human urine. nih.gov The researchers synthesized putative phase 1 and phase 2 metabolites and used them as standards for a targeted, quantitative analysis using stable isotope dilution analysis with UHPLC-MS/MS (SIDA-UHPLC-MS/MS). nih.gov

The study found that the primary metabolites were pyrazine carboxylic acids, formed through the oxidation of a methyl group. nih.gov Among the identified metabolites was 3,6-Dimethylpyrazine-2-carboxylic acid , which is the oxidized form of a structural isomer of 2,3,5-trimethylpyrazine. The presence and quantification of such metabolites provide direct evidence of the biotransformation pathways of alkylpyrazines in humans. The analysis revealed that these carboxylic acid metabolites were the dominant forms excreted in urine, while only negligible amounts of other potential metabolites like pyrazinemethanols or their glucuronide and sulfate conjugates were detected. nih.gov

Table 3: Quantitative Analysis of Trimethylpyrazine Metabolites in Human Urine

Concentrations of dimethylpyrazine-carboxylic acid metabolites found in spot urine samples from a coffee intervention study, determined by SIDA-UHPLC-MS/MS. nih.gov

| Pyrazine Metabolite | Concentration Range (nmol/L) |

|---|---|

| 3,6-Dimethylpyrazine-2-carboxylic acid | 12–2154 |

| 3,5-Dimethylpyrazine-2-carboxylic acid | 40–3930 |

| 5,6-Dimethylpyrazine-2-carboxylic acid | Not specified in abstract |

These quantitative studies in diverse biological matrices—from microbial cultures to human urine—are essential for building a comprehensive understanding of the lifecycle of pyrazine compounds, including their generation through biosynthesis and their metabolic fate following ingestion.

Spectroscopic Characterization and Advanced Analytical Methodologies

Vibrational Spectroscopy for Structural Elucidation (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. These techniques are paramount for identifying functional groups.

For 3,6-Dimethylpyrazine-2-carbaldehyde, IR and Raman spectra would be expected to reveal key vibrational modes. The most prominent would be the C=O stretching vibration of the aldehyde group, typically appearing as a strong band in the IR spectrum between 1680 and 1715 cm⁻¹. The aldehyde C-H stretch is also characteristic, often presenting as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for this compound (Note: This table is illustrative and based on characteristic frequency ranges. No experimental data was found in public databases.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretch | Aldehyde (-CHO) | 2810-2850, 2710-2750 | Medium | Medium |

| C-H Stretch | Aromatic (pyrazine ring) | 3000-3100 | Medium-Weak | Strong |

| C-H Stretch | Methyl (-CH₃) | 2950-2990, 2860-2890 | Medium-Strong | Medium-Strong |

| C=O Stretch | Aldehyde (-CHO) | 1680-1715 | Strong | Medium |

| C=N, C=C Stretch | Pyrazine (B50134) Ring | 1400-1600 | Medium-Strong | Strong |

| C-H Bend | Methyl (-CH₃) | 1430-1470, 1370-1380 | Medium | Medium |

| Ring Breathing | Pyrazine Ring | 950-1050 | Medium | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show four distinct signals:

A singlet for the aldehydic proton, highly deshielded and appearing far downfield (typically δ 9.5-10.5 ppm).

A singlet for the lone aromatic proton on the pyrazine ring.

Two separate singlets for the two non-equivalent methyl groups at positions 3 and 6, likely appearing in the δ 2.5-3.0 ppm range.

The ¹³C NMR spectrum would complement this by showing all seven unique carbon atoms: the aldehyde carbonyl carbon (δ 190-200 ppm), the four distinct pyrazine ring carbons, and the two methyl carbons (typically δ 20-25 ppm).

Although specific, peer-reviewed NMR data for this compound is not available in public repositories, predictive models and data from analogous compounds allow for a reliable estimation of the chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and based on characteristic chemical shift ranges. No experimental data was found in public databases.)

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| ¹H | Pyrazine C₅-H | 8.0 - 8.5 | Singlet |

| ¹H | C₃-Methyl (-CH₃) | 2.5 - 3.0 | Singlet |

| ¹H | C₆-Methyl (-CH₃) | 2.5 - 3.0 | Singlet |

| ¹³C | Aldehyde (C=O) | 190 - 200 | Singlet |

| ¹³C | Pyrazine C₂ | 150 - 155 | Singlet |

| ¹³C | Pyrazine C₃ | 155 - 160 | Singlet |

| ¹³C | Pyrazine C₅ | 140 - 145 | Singlet |

| ¹³C | Pyrazine C₆ | 158 - 163 | Singlet |

| ¹³C | C₃-Methyl (-CH₃) | 20 - 25 | Singlet |

| ¹³C | C₆-Methyl (-CH₃) | 20 - 25 | Singlet |

Mass Spectrometry (MS) for Compound Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure.

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a compound's elemental formula, as each unique combination of atoms has a distinct exact mass. For this compound (C₇H₈N₂O), the calculated exact mass is 136.0637. HRMS analysis would be used to confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (parent ion) and subjecting it to fragmentation. The resulting fragment ions (daughter ions) are then analyzed to elucidate the parent structure. The fragmentation pattern of this compound would likely involve characteristic losses. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) or the loss of the entire formyl group (-CHO, M-29). libretexts.orgchemguide.co.uk Further fragmentation could involve the pyrazine ring, such as the loss of HCN. Analyzing these fragmentation patterns is critical for the unambiguous identification of the compound in complex mixtures.

Chromatographic Separation Techniques for Pyrazine Analysis

Chromatography is used to separate components of a mixture prior to their detection. For volatile and semi-volatile compounds like pyrazines, gas chromatography is the method of choice.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile organic compounds. In this technique, the sample is vaporized and separated based on boiling point and polarity on a GC column. As each component elutes from the column, it enters the mass spectrometer for detection and identification. The GC provides a retention time for this compound, which is characteristic for a given column and set of conditions, while the MS provides a mass spectrum for definitive identification. This technique is widely used in the food and flavor industry to identify pyrazines, which are common products of Maillard reactions. researchgate.net The analysis of this compound by GC-MS would yield both its retention time and its mass spectrum, allowing for its quantification and confirmation in various matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), serve as powerful analytical tools for the separation and quantification of pyrazine compounds. While gas chromatography is more common for volatile pyrazines, HPLC and UHPLC, particularly when coupled with mass spectrometry (MS), are highly suitable for analyzing pyrazines in liquid matrices without requiring derivatization. nih.govacs.org These techniques offer robust methods for the qualitative and quantitative analysis of various pyrazine derivatives. acs.org

UHPLC, operating with smaller particle-sized columns (typically under 2 μm) and higher pressures than conventional HPLC, provides enhanced resolution, greater sensitivity, and faster analysis times. This makes it particularly advantageous for complex samples containing numerous pyrazine analogues. A common setup for pyrazine analysis involves a UHPLC system coupled to a tandem mass spectrometer (MS/MS), which provides excellent selectivity and sensitivity for quantification. nih.govresearchgate.net

Method development for pyrazine analysis by UHPLC-MS/MS often involves careful optimization of several parameters. The choice of the stationary phase is critical for achieving adequate separation. Reversed-phase columns, such as C18, are frequently employed. nih.govnih.gov For instance, a BEH C18 column (100 × 2.1 mm, 1.7 μm) has been successfully used for the fractionation of pyrazines. nih.gov Gradient elution is typically used to separate a wide range of pyrazines with varying polarities in a single run. nih.gov The mobile phase often consists of an aqueous component, sometimes with a modifier like formic acid or ammonium (B1175870) formate, and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net

Detection is a key aspect of the analysis. While a UV detector can be used, mass spectrometry, especially in tandem MS mode (MS/MS), is preferred for its high selectivity and sensitivity, allowing for the detection of trace levels of pyrazines. nih.govacs.org Electrospray ionization (ESI) in positive mode is commonly used to generate ions from the pyrazine compounds. nih.govnih.gov The optimization of MS parameters, including cone voltage and collision energy, is crucial for achieving the best sensitivity for specific pyrazines. nih.gov

The application of these methods has been demonstrated in the analysis of various matrices, such as Baijiu (a Chinese liquor), where multiple pyrazine compounds have been simultaneously determined and quantified. nih.govresearchgate.net Studies have shown excellent linearity (with determination coefficients R² ≥ 0.99), good recovery rates (often between 80% and 110%), and high precision (with relative standard deviations typically below 10%), confirming the reliability of these methods for pyrazine analysis. nih.govresearchgate.net

Table 1: Examples of HPLC/UHPLC Methods for Pyrazine Analysis

| Technique | Column | Mobile Phase | Detector | Analytes | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | BEH C18 (100 × 2.1 mm, 1.7 µm) | Not specified | Triple Quadrupole Mass Spectrometer (ESI+) | 16 pyrazines including 2,3,5,6-tetramethylpyrazine (B1682967) and 2,6-dimethylpyrazine (B92225) | nih.gov |

| UHPLC-MS/MS | Acquity UPLC BEH Shield RP18 (1.7 µm) | Linear gradient elution | Tandem Mass Spectrometer (Heated ESI) | Triazolopyrazine and its nitroso-derivative | nih.gov |

| UPLC-MS/MS | Not specified | Not specified | Tandem Mass Spectrometer | 12 pyrazine compounds including 2,3,5,6-tetramethylpyrazine | researchgate.net |

| HPLC-FLD | Phenomenon Gemini 5µ C6-Phenyl 110A (250 mm × 4.6 mm) | Gradient: Acetonitrile and 0.1% aqueous phosphoric acid | Fluorescence Detector (Ex: 280 nm, Em: 348 nm) | 8 pyrazine compounds | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced separation capabilities compared to conventional one-dimensional GC. researchgate.netchromatographyonline.com This makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds in highly complex matrices, such as food, beverages, and environmental samples, where pyrazines like this compound are often found. researchgate.netmdpi.com

The fundamental principle of GC×GC involves the sequential use of two different capillary columns connected by a modulator. chemistry-matters.comwikipedia.org The first-dimension column typically provides a separation based on boiling point, while the second-dimension column, which is much shorter, performs a rapid separation based on a different property, most commonly polarity. chemistry-matters.com The modulator is the core of the system; it traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column. wikipedia.org This process creates a highly structured two-dimensional chromatogram (a contour plot) where compounds are separated across a plane, providing a much greater peak capacity and resolving power than is achievable with a single column. researchgate.netchemistry-matters.com

Key advantages of GC×GC for the analysis of complex mixtures containing pyrazines include:

Increased Peak Capacity and Resolution: GC×GC can resolve hundreds or even thousands of compounds in a single analysis, effectively separating analytes that co-elute in one-dimensional GC. researchgate.netchromatographyonline.com This is crucial for distinguishing between isomers and identifying trace compounds masked by major matrix components. researchgate.net

Enhanced Sensitivity: The modulation process involves a refocusing of the analyte bands, leading to taller, narrower peaks. wikipedia.org This "cryogenic focusing" effect results in a significant enhancement in signal-to-noise ratio and, consequently, lower method detection limits compared to conventional GC. chromatographyonline.com

Structured Chromatograms: The 2D plots generated by GC×GC often show ordered patterns, with compounds of the same chemical class (e.g., alkanes, esters, pyrazines) eluting in specific regions of the chromatogram. researchgate.net This facilitates compound identification and sample fingerprinting.

GC×GC is typically coupled with a fast-acquisition detector, such as a time-of-flight mass spectrometer (TOF-MS) or a flame ionization detector (FID). chromatographyonline.comchemistry-matters.com TOF-MS is particularly advantageous as it provides full mass spectral data even for the very narrow peaks produced by the second-dimension separation, enabling confident identification of unknown compounds. chemistry-matters.com The technique has been successfully applied to characterize volatile profiles in numerous products, including wine, paperboard, and various foods, demonstrating its ability to separate and identify key aroma compounds, including various pyrazines. researchgate.netmdpi.comtandfonline.com

Table 2: Comparison of Conventional GC and GC×GC for Complex Mixture Analysis

| Feature | Conventional Gas Chromatography (1D-GC) | Comprehensive Two-Dimensional GC (GC×GC) |

|---|---|---|

| Separation | Single column separation, primarily by boiling point. | Two columns with different selectivity, providing separation in two dimensions (e.g., boiling point vs. polarity). chemistry-matters.com |

| Peak Capacity | Limited, often leading to co-elution in complex samples. researchgate.net | Significantly higher, allowing for the resolution of thousands of compounds. researchgate.netchromatographyonline.com |

| Sensitivity | Standard. | Enhanced due to thermal modulation and peak refocusing, leading to lower detection limits. chromatographyonline.comwikipedia.org |

| Chromatogram | One-dimensional plot of detector response vs. time. | Two-dimensional contour plot or 3D surface plot, often with structured patterns for chemical classes. researchgate.netchemistry-matters.com |

| Applications | Routine analysis of less complex mixtures. | Detailed analysis of complex volatile/semi-volatile samples (e.g., food aroma, petroleum, metabolomics). researchgate.netwikipedia.org |

Method Development for Sample Preparation in Pyrazine Research (e.g., Microextraction Techniques)

The accurate analysis of pyrazines, including substituted aldehydes like this compound, from complex matrices relies heavily on effective sample preparation. The primary goals are to isolate and concentrate the target analytes while minimizing interferences from the sample matrix. frontiersin.org In recent years, microextraction techniques have become the methods of choice due to their efficiency, reduced solvent consumption, and compatibility with modern chromatographic instruments. nih.govcore.ac.uk

Solid-Phase Microextraction (SPME) is the most widely used technique for the analysis of volatile and semi-volatile pyrazines in food and beverage research. nih.govacs.org SPME is a solvent-free method that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. sigmaaldrich.com For volatile compounds, Headspace SPME (HS-SPME) is typically employed, where the fiber is exposed to the vapor phase above the sample. nih.govnih.gov

The development of an HS-SPME method requires the optimization of several key parameters to maximize extraction efficiency:

Fiber Coating: The choice of fiber coating is critical and depends on the polarity of the target analytes. For the broad range of pyrazines, multi-phase fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often selected for their ability to extract a wide range of volatiles. nih.govconsensus.app

Extraction Temperature and Time: Higher temperatures increase the vapor pressure of the analytes, facilitating their transfer to the headspace, but can also affect the equilibrium. nih.gov Extraction time must be sufficient to allow for equilibrium or at least consistent partitioning between the sample and the fiber coating. nih.gov Optimized conditions often involve temperatures between 50-80°C and times ranging from 30 to 60 minutes. nih.govtandfonline.com

Sample Modification: The addition of salt (e.g., NaCl) to the sample matrix can increase the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their release into the headspace (the "salting-out" effect). nih.gov

Liquid-Phase Microextraction (LPME) represents another class of miniaturized sample preparation techniques. researchgate.netmdpi.com In LPME, analytes are extracted from an aqueous sample into a micro-volume of an immiscible organic solvent. core.ac.uk

Hollow Fiber-LPME (HF-LPME): In this format, a porous hollow fiber protects a micro-volume of acceptor solvent from the bulk sample. researchgate.netnih.gov It can be configured for two-phase or three-phase extractions, allowing for selective extraction and cleanup of acidic or basic compounds. nih.gov This technique provides good enrichment factors and serves as an excellent cleanup step by preventing large molecules and particulates from being extracted. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer. The phases are then separated by centrifugation. core.ac.uk

These microextraction techniques offer simple, rapid, and often automated approaches for preparing pyrazine samples for subsequent analysis, typically by GC-MS. nih.govresearchgate.net

Table 3: Overview of Microextraction Techniques for Pyrazine Analysis

| Technique | Principle | Key Parameters to Optimize | Advantages | Reference |

|---|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Equilibrium-based extraction of volatiles from the headspace onto a coated fiber. | Fiber coating, extraction time/temperature, sample agitation, salt addition. | Solvent-free, simple, easy to automate, high sensitivity. | nih.govsigmaaldrich.com |

| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | Extraction into a supported liquid membrane held within the pores of a hollow fiber. | Extraction solvent, pH of donor/acceptor phases, agitation, extraction time. | High enrichment factors, excellent sample cleanup, protects extractant phase. | researchgate.netnih.gov |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Extraction into a fine dispersion of an organic solvent in the aqueous sample, aided by a disperser solvent. | Type and volume of extraction/disperser solvents, extraction time, centrifugation speed. | Very fast, high enrichment factor, simple to perform. | core.ac.ukmdpi.com |

Computational Chemistry and Theoretical Modeling of Pyrazine Structures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Optimization

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. Methodologies such as Hartree-Fock (HF) and Density Functional Theory (DFT) are powerful tools for optimizing molecular geometry and elucidating electronic structures.

Hartree-Fock, a foundational ab initio method, provides a systematic way to approximate the many-electron Schrödinger equation. youtube.com While it has been considered a more traditional approach, studies have shown that for certain systems, like zwitterions, HF can outperform some DFT functionals in correlating structure with properties. nih.gov This is sometimes attributed to the way HF handles electron localization. nih.gov

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. researchgate.net DFT methods, such as B3LYP, are frequently employed to calculate properties like electronic structures, the effects of substitution, and structure-physicochemical property relationships in pyrazine (B50134) derivatives. researchgate.net These calculations can provide valuable data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stable conformation. For instance, DFT calculations with the B3LYP method and a cc-pVDZ basis set have been used to determine the heat of formation, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for various pyrazine systems. researchgate.net

The optimization of molecular geometry through these methods provides a stable, low-energy structure that serves as the basis for further computational analysis.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can be compared with experimental results to validate the computational model.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. For pyrazine and its derivatives, DFT calculations have been used to assign vibrational modes. researchgate.net For example, the pyrazine ring stretching modes for 2-chloropyrazine (B57796) have been calculated using DFT and compared with experimental IR and Raman data. researchgate.net Similarly, the vibrational spectrum of 2,3-pyrazinedicarboxamide has been analyzed with the aid of ab initio methods to assign the observed IR and Raman bands. optica.org It is common to scale the calculated harmonic frequencies to better match the anharmonicity of real molecular vibrations. core.ac.uk

Below is an interactive data table summarizing representative calculated vibrational frequencies for pyrazine, providing a reference for understanding the vibrational modes of substituted pyrazines.

| Mode Description | Calculated Frequency (cm⁻¹) (DFT/B97-1/TZ2P) | Experimental Frequency (cm⁻¹) |

| Ring Stretching | 1597 | 1582 |

| Ring Stretching | 1545 | 1525 |

| CH Bending | 1482 | 1485 |

| Ring Stretching | 1412 | 1416 |

| Ring Breathing | 1009 | 1015 |

| Ring Puckering | 756 | 756 |

| CH out-of-plane bend | 925 | 923 |

Note: The calculated frequencies are from a study on pyrazine and are intended to be illustrative of the types of vibrational modes.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely pathway for a reaction to occur.

For pyrazine synthesis, computational methods can help to understand the condensation reactions involved. For example, the synthesis of pyrazine derivatives can involve the condensation of α-diketones with diamines. slideshare.net Theoretical modeling can be used to study the intermediates and transition states in such reactions.

Furthermore, computational studies can shed light on the biosynthesis of pyrazines. For instance, the production of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540) by Bacillus subtilis involves the enzyme L-threonine-3-dehydrogenase, which catalyzes the conversion of L-threonine to L-2-amino-acetoacetate. asm.org This unstable intermediate can then decarboxylate to form aminoacetone, which is proposed to spontaneously convert to 2,5-dimethylpyrazine. asm.org Computational simulations could model these enzymatic and spontaneous reaction steps to provide a more detailed understanding of the mechanism.

In Silico Approaches for Predicting Biological Activities and Structure-Activity Relationships (SAR)

In silico methods are increasingly used to predict the biological activities of compounds and to establish structure-activity relationships (SAR). These computational approaches can screen large libraries of virtual compounds and prioritize them for synthesis and further testing, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For pyrazine derivatives, QSAR models have been developed to predict their activity as, for example, inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) or PIM-1 kinase. acs.orgresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's properties, to correlate with biological activity. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. doaj.org Molecular docking studies have been used to investigate the interactions of pyrazine derivatives with various biological targets. For example, docking studies have been employed to explore the binding of novel pyrazine compounds to the active site of the pantothenate synthetase enzyme in the context of developing new anti-tuberculosis agents. nih.gov Similarly, the binding interactions of pyrazine conjugates with the SARS-CoV-2 RNA-dependent RNA polymerase have been investigated using molecular docking. nih.govnih.gov

ADMET Prediction: In silico methods can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. doaj.org These predictions are crucial in the early stages of drug development to assess the drug-likeness of a potential therapeutic agent. nih.gov

Biological Activities and Mechanistic Investigations of Pyrazine Derivatives

Antimicrobial Properties of Pyrazine (B50134) Compounds

Pyrazine derivatives have demonstrated a range of antimicrobial activities, positioning them as subjects of interest in the development of new therapeutic agents. mdpi.comresearchgate.netnih.gov Their efficacy spans across antibacterial and antifungal applications, with various studies investigating their mechanisms of action.

Antibacterial Activity and Mechanisms

Several pyrazine derivatives exhibit notable antibacterial properties. For instance, certain novel triazolo[4,3-a]pyrazine derivatives have shown activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. mdpi.com One particular compound in a study demonstrated superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. mdpi.com The proposed mechanisms for the antibacterial effects of some pyrazine-related structures, like 1,2,4-triazole (B32235) derivatives, include the disruption of the bacterial cell membrane and the inhibition of DNA gyrase and topoisomerase IV. mdpi.com

A study on pyrazine-2-carboxylic acid derivatives found that several compounds were effective against E. coli and P. aeruginosa, with some showing activity at a concentration of 50 μg/mL and 25 μg/mL, respectively. rjpbcs.com Additionally, pyrazinamide (B1679903), a well-known pyrazine derivative, is a crucial drug in the treatment of tuberculosis, highlighting the clinical significance of this class of compounds. rjpbcs.com

| Compound/Derivative | Bacterium | Activity/MIC | Reference |

| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | 32 μg/mL | mdpi.com |

| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | 16 μg/mL | mdpi.com |

| Pyrazine-2-carboxylic acid derivatives (P6, P7, P9, P10) | P. aeruginosa | 25 μg/mL | rjpbcs.com |

| Pyrazine-2-carboxylic acid derivatives (P3, P4, P7, P9) | E. coli | 50 μg/mL | rjpbcs.com |

Antifungal and Antioomycete Effects

The antifungal potential of pyrazine compounds has also been a subject of investigation. For example, pyrazine ester derivatives have been synthesized and evaluated for their in vitro antifungal effects against various plant pathogenic fungi. arabjchem.org One such compound, 1-(pyrazin-2-yl) ethyl benzoate (B1203000), exhibited a 94% inhibition rate against Rhizoctonia solani and an 80% inhibition rate against Phytophthora nicotianae at a concentration of 0.5 mg/mL. arabjchem.org

Furthermore, novel pyrazine analogs of chalcones have been studied for their antifungal activity. nih.gov Certain nitro-substituted derivatives demonstrated in vitro activity against Trichophyton mentagrophytes comparable to the antifungal drug fluconazole. nih.gov Another study highlighted that 2-ethyl-5-methyl pyrazine completely inhibited the mycelial growth of Ceratocystis fimbriata, a pathogen causing black spot disease in sweet potatoes, at a concentration of 50 μL/plate. nih.gov

| Compound/Derivative | Fungal Species | Inhibition/EC50 | Reference |

| 1-(pyrazin-2-yl) ethyl benzoate (3c) | R. solani | 94% at 0.5 mg/ml | arabjchem.org |

| 1-(pyrazin-2-yl) ethyl benzoate (3c) | P. nicotianae | 80% at 0.5 mg/ml | arabjchem.org |

| Nitro-substituted pyrazine chalcone (B49325) analogs | T. mentagrophytes | Comparable to fluconazole | nih.gov |

| 2-ethyl-5-methyl pyrazine | C. fimbriata | 100% at 50 μL/plate | nih.gov |

Antiviral Potential of Pyrazine-Based Structures

The antiviral properties of pyrazine derivatives are an emerging area of research. Certain pyrazine derivatives have been reported to inhibit influenza viruses A, B, and C. researchgate.net More recently, in the context of the COVID-19 pandemic, new pyrazine-based conjugates have been synthesized and evaluated for their potential against SARS-CoV-2. nih.gov Some of these synthesized compounds showed promising antiviral properties, with computational studies suggesting that they may act as inhibitors of RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the life cycle of many viruses. nih.gov The repurposing of drugs like Favipiravir, which has a pyrazine scaffold, for clinical trials against SARS-CoV-2 further underscores the potential of this chemical class in antiviral drug development. nih.gov

Role of Pyrazines in Chemical Communication and Pheromonal Functions (e.g., Alarm Pheromones)

Pyrazines play a significant role in the chemical communication systems of various insects, often functioning as alarm pheromones. nih.govnih.govuliege.be These chemical signals are crucial for maintaining colony integrity and sociality in social insects. nih.gov For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as an alarm pheromone component in the fire ant, Solenopsis invicta. nih.govusda.govproquest.com Worker fire ants can detect this pyrazine at a concentration as low as 30 pg/ml. nih.govproquest.com This compound is produced in the mandibular glands of workers, as well as male and female sexuals, suggesting a potential role in initiating mating flights in addition to the typical alarm response. nih.govusda.gov

In another example, alkylpyrazines have been identified in the mandibular gland secretions of ponerine ants of the genus Odontomachus. nih.gov Specifically, 2,5-dimethyl-3-isopentylpyrazine is found in O. hastatus and O. clarus, while O. brunneus produces a blend of 2,6-dimethyl-3-alkylpyrazines. nih.gov These compounds act as potent releasers of alarm behavior in worker ants. nih.gov

Pyrazine Chemistry in Aroma Compound Formation

Pyrazines are key contributors to the desirable roasted and nutty aromas in many cooked foods. tandfonline.commdpi.comnih.gov Their formation is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. mdpi.comnih.govresearchgate.net

Maillard Reaction Pathways and Pyrazine Generation Mechanisms

The generation of pyrazines through the Maillard reaction involves several key steps. The initial reaction between an amino acid and a reducing sugar leads to the formation of an N-substituted glycosylamine, which then undergoes Amadori rearrangement to form an aminoketose. The degradation of these intermediates, particularly through Strecker degradation, produces α-aminoketones. sci-hub.se The self-condensation of two α-aminoketone molecules, followed by oxidation, is a primary pathway to the formation of the pyrazine ring. d-nb.info

The specific structure of the amino acids and sugars involved, as well as reaction conditions such as temperature and pH, significantly influence the types and quantities of pyrazines formed. perfumerflavorist.com For example, the reaction of different amino acids with glucose can lead to the formation of various alkylpyrazines. perfumerflavorist.com The formation of substituted pyrazines often involves the incorporation of Strecker aldehydes, which are also products of the Maillard reaction. nih.gov

Contribution of Pyrazines to Distinct Aromatic Profiles through Chemical Interactions

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the development of aromas in a wide variety of cooked and roasted foods. thegoodscentscompany.com Their formation is often a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. nih.govsci-hub.se The specific substitution pattern on the pyrazine ring dictates the resulting aroma, which can range from nutty, roasted, and toasted to earthy and chocolaty. d-nb.infohmdb.ca

While direct research on the specific aromatic profile of 3,6-Dimethylpyrazine-2-carbaldehyde is limited in publicly available literature, its contribution can be inferred from its structural components: a dimethylpyrazine core with a carbaldehyde functional group. The dimethylpyrazine core is associated with nutty, roasted, and cocoa-like aromas. hmdb.ca For instance, 2,5-dimethylpyrazine (B89654) is known for its nutty and roasted cocoa scent, while 2,6-dimethylpyrazine (B92225) offers coffee, meaty, and nutty notes. d-nb.inforesearchgate.net

The presence of the aldehyde group (-CHO) at the 2-position is expected to significantly modulate this base aroma. Aldehydes are highly reactive and known to contribute sharp, green, or sometimes pungent notes. The interaction of this functional group with the nutty background of the dimethylpyrazine ring likely results in a complex and potent aroma profile. The Strecker degradation of amino acids in the presence of dicarbonyl compounds is a key step in the Maillard reaction that leads to the formation of Strecker aldehydes, which are crucial precursors to many flavor compounds, including substituted pyrazines. nih.govsci-hub.se The formation of pyrazines can be influenced by the types of amino acids and sugars involved, as well as reaction conditions such as temperature and pH. perfumerflavorist.comnih.gov

| Compound Name | Aroma Profile |

| 2,5-Dimethylpyrazine | Nutty, musty, earthy, roasted cocoa. d-nb.info |

| 2,6-Dimethylpyrazine | Coffee, meaty, nutty, roasted. d-nb.infonih.gov |

| 2-Ethyl-3,5-dimethylpyrazine | Toasted nut, chocolaty, sweet woody. thegoodscentscompany.com |

| 2-Acetyl-3,5-dimethylpyrazine | Nutty, roasted, popcorn-like. researchgate.net |

| 2,3,5-Trimethylpyrazine (B81540) | Chocolate enhancer, nutty, roasted. d-nb.info |

Pyrazine Scaffolds as Building Blocks in Pharmaceutical Research

The pyrazine ring is recognized in medicinal chemistry as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. mdpi.com This versatility makes pyrazine and its derivatives valuable building blocks in the design and synthesis of new therapeutic agents. mdpi.comnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets like enzymes and receptors. mdpi.com

While specific applications of this compound as a pharmaceutical building block are not extensively documented, its structure presents significant potential for synthetic modification. The carbaldehyde group is a versatile functional handle that can be readily transformed into a wide array of other chemical moieties. For example, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines, oximes, or hydrazones. These transformations allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Research on related pyrazine structures highlights the therapeutic potential of this scaffold. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a target in cancer therapy. nih.gov Similarly, other pyrazine derivatives have shown a range of biological activities, including antitumor and antimicrobial properties. mdpi.comnih.gov The synthesis of various pyrazinamide derivatives, known for their anti-tuberculosis activity, further underscores the importance of the pyrazine core in developing clinically significant drugs.

The following table presents examples of biologically active compounds featuring a pyrazine or a related nitrogen-containing heterocyclic scaffold, demonstrating the scaffold's role in pharmaceutical research.

| Compound/Derivative Class | Therapeutic Target/Activity | Reference |

| 3-Amino-pyrazine-2-carboxamide Derivatives | FGFR Inhibitors (Anticancer) | nih.gov |

| Pyrazinamide | Anti-tuberculosis | nih.gov |

| 2,3,5,6-Tetramethylpyrazine (B1682967) (Ligustrazine) | Neuroprotective, Antiplatelet | nih.gov |

| 2-Benzylpiperazine Derivatives | Carbonic Anhydrase Inhibitors (IOP lowering) | |

| Pyrazole-derived drugs (e.g., Sildenafil) | Various (e.g., PDE5 inhibitor) | thegoodscentscompany.com |

The potential of this compound as a scaffold lies in its combination of the biologically favorable pyrazine core with a reactive aldehyde group, offering a platform for the synthesis of novel compounds with potential therapeutic applications.

Future Directions and Emerging Research Avenues in 3,6 Dimethylpyrazine 2 Carbaldehyde Research

Development of Novel and Sustainable Synthetic Strategies for Pyrazine (B50134) Carbaldehydes

The demand for environmentally friendly and efficient methods for synthesizing pyrazine derivatives is driving innovation in organic chemistry. Future research will likely focus on chemo-enzymatic approaches, which offer high selectivity and milder reaction conditions compared to traditional chemical synthesis. nih.govmdpi.com For instance, the use of transaminases for the amination of α-diketones to form α-amino ketones, which then dimerize to pyrazines, presents a promising green alternative. nih.gov This biocatalytic method can lead to the formation of specific regioisomers, which is a significant advantage. nih.gov

Integration of Advanced Analytical Techniques for Comprehensive Metabolomic and Volatilomic Profiling

A thorough understanding of the roles of 3,6-Dimethylpyrazine-2-carbaldehyde in biological systems and food products requires sophisticated analytical techniques. The future of its analysis lies in the integration of multi-platform approaches that combine the strengths of various methods. nih.gov Techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are central to metabolomic and volatilomic studies. sysrevpharm.orgresearchgate.net

Future advancements will likely involve the use of two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) for enhanced separation of complex volatile mixtures. Furthermore, the application of ion mobility-mass spectrometry (IM-MS) could provide an additional dimension of separation based on the shape of the molecules, aiding in the confident identification of isomers. stmjournals.in These advanced techniques will enable a more comprehensive profiling of pyrazines and other related metabolites in various matrices, from microbial cultures to food and biological samples. sysrevpharm.orgmdpi.com

Exploration of Undiscovered Biosynthetic Pathways and Enzymatic Catalysis in Pyrazine Production

The biosynthesis of pyrazines in microorganisms is a complex process that is not yet fully understood. mdpi.com Future research will focus on identifying and characterizing novel enzymes and biosynthetic pathways involved in the formation of this compound and other pyrazine derivatives. For example, recent studies have identified novel enzymes in Pseudomonas fluorescens that are involved in the synthesis of monocyclic pyrazines from α-amino acids. nih.gov Specifically, a novel amino acid C-acetyltransferase and an oxidase were found to constitute a unique mechanism for pyrazine ring formation. nih.gov

Genomic and transcriptomic approaches will be instrumental in discovering new gene clusters responsible for pyrazine biosynthesis in various organisms. beilstein-journals.org Heterologous expression of these pathways in well-characterized host organisms like Escherichia coli or Saccharomyces cerevisiae will allow for detailed mechanistic studies and the potential for industrial-scale production of specific pyrazines. beilstein-journals.org Understanding these enzymatic processes could lead to the development of biocatalysts for the targeted synthesis of desired pyrazine compounds. nih.govbeilstein-journals.org

Rational Design and Synthesis of Novel Pyrazine-Based Functional Materials and Bioactive Molecules

The pyrazine scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net The future in this area lies in the rational design and synthesis of novel pyrazine-based molecules with tailored biological activities and material properties. mdpi.com By modifying the substituents on the pyrazine ring, researchers can fine-tune the electronic and steric properties of the molecule to enhance its interaction with specific biological targets or to create materials with desired optical or electronic characteristics.

For example, pyrazine derivatives have been investigated for a range of pharmacological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The design of hybrid molecules that incorporate the pyrazine moiety with other pharmacologically active heterocycles, such as 1,2,4-triazoles or 1,3,4-oxadiazoles, is a promising strategy for developing new therapeutic agents. researchgate.net Computational docking studies can aid in the design of these molecules by predicting their binding affinity to specific protein targets. repec.org

Synergy of Computational and Experimental Methodologies for Predictive Chemical and Biological Insights

The integration of computational chemistry with experimental studies is becoming an indispensable tool for understanding and predicting the behavior of chemical and biological systems. rsc.orgnih.gov In the context of this compound, computational methods can provide valuable insights into its formation mechanisms, reactivity, and biological interactions. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,6-Dimethylpyrazine-2-carbaldehyde with high purity?

- Methodological Answer : The synthesis typically involves formylation or oxidation reactions on pyrazine precursors. For instance, the aldehyde group can be introduced via Vilsmeier-Haack formylation using POCl₃ and DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product. Monitoring reaction progress with TLC and confirming purity via HPLC (>98%) is advised. Structural validation should include (δ ~9.8 ppm for aldehyde proton) and (δ ~190 ppm for C=O) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : identifies the aldehyde proton (singlet) and methyl groups (doublets for coupling with pyrazine ring protons). confirms the carbonyl carbon and aromatic system.

- IR Spectroscopy : A strong absorption band near 1680–1720 cm corresponds to the aldehyde C=O stretch.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z calculated for : 136.0637) .

Q. How can solubility challenges be addressed during experimental design with this compound?

- Methodological Answer : The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO, DMF) for biological assays. For reactions, ethanol or acetonitrile is preferred. Sonication or mild heating (40–50°C) can enhance dissolution. Solubility parameters (e.g., Hansen solubility parameters) should guide solvent selection .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved when determining the structure of this compound?

- Methodological Answer : Use dual refinement strategies with programs like SHELXL (for small-molecule refinement) and SIR97 (for direct methods). Validate against twinning indicators (e.g., BASF parameter in SHELXL) and check for disorder in the aldehyde group. Cross-validate with spectroscopic data (NMR, IR) and computational geometry optimization (DFT) .

Q. What strategies optimize the regioselective functionalization of this compound in nucleophilic addition reactions?

- Methodological Answer :

- pH Control : Conduct reactions under mildly acidic conditions (pH 4–6) to protonate the pyrazine nitrogen, directing nucleophiles to the aldehyde group.

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate the carbonyl group.

- Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify intermediates and optimize time/temperature (e.g., 60°C for 6 hours in ethanol) .

Q. How do electronic effects of the pyrazine ring influence the reactivity of the aldehyde group in this compound?

- Methodological Answer : Computational analysis (DFT at B3LYP/6-311+G(d,p)) reveals electron-withdrawing effects from the pyrazine ring, increasing the electrophilicity of the aldehyde. Natural Bond Orbital (NBO) analysis quantifies charge distribution, guiding predictions for reactions like condensations or Schiff base formation. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What methodologies are employed to analyze potential by-products in the synthesis of this compound derivatives?

- Methodological Answer :

- LC-MS/MS : Identifies side products (e.g., over-oxidized carboxylic acids or dimerized species).

- Isolation via Prep-HPLC : Purify by-products for structural elucidation (NMR, X-ray).

- Mechanistic Probes : Isotope labeling (e.g., -aldehyde) tracks reaction pathways, distinguishing between kinetic vs. thermodynamic control .

Contradiction Analysis and Troubleshooting

Q. How to reconcile discrepancies in reported biological activity data for pyrazine-carbaldehyde derivatives?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).

- Structural Confirmation : Re-validate compound identity via X-ray crystallography to rule out isomerism or degradation.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.